

Chemical structure and IUPAC name of 2-Fluorobenzyl chloride

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Compound of Interest

Compound Name: 2-Fluorobenzyl chloride

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A Comprehensive Technical Guide to 2-Fluorobenzyl Chloride

For researchers, scientists, and professionals in drug development, a thorough understanding of key reagents is paramount. This guide provides an in-depth look at **2-Fluorobenzyl chloride**, a versatile building block in organic synthesis.

Chemical Structure and IUPAC Nomenclature

2-Fluorobenzyl chloride is an aromatic organic compound. The structure consists of a benzene ring substituted with a fluorine atom and a chloromethyl group at adjacent positions.

- IUPAC Name: 1-(chloromethyl)-2-fluorobenzene^[1]
- Synonyms: alpha-Chloro-2-fluorotoluene, o-Fluorobenzyl chloride^[2]
- CAS Number: 345-35-7^[3]^[4]
- Molecular Formula: C₇H₆ClF^[3]^[4]^[5]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **2-Fluorobenzyl chloride**.

Property	Value	Source
Molecular Weight	144.57 g/mol	
Appearance	Colorless to light yellow liquid	
Density	1.2162 g/cm ³ at 24 °C	[4]
Melting Point	36-38 °C	[4]
Boiling Point	86 °C	[4]
Flash Point	135 °F (57.2 °C)	[4]
Water Solubility	416.4 mg/L at 25 °C	[4]
InChI Key	MOBRMRJUKNQBMU- UHFFFAOYSA-N	[5]
Canonical SMILES	<chem>C1=CC=C(C(=C1)CCl)F</chem>	[3]

Experimental Protocol: Synthesis of 2-Fluorobenzyl Chloride

A common method for the synthesis of **2-Fluorobenzyl chloride** is the free-radical chlorination of 2-fluorotoluene. The following is a representative experimental protocol.

Objective: To synthesize **2-Fluorobenzyl chloride** from 2-fluorotoluene via side-chain chlorination.

Materials:

- 2-fluorotoluene
- N-Chlorosuccinimide (NCS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
- Anhydrous solvent (e.g., carbon tetrachloride or benzene)
- Inert gas atmosphere (e.g., Nitrogen or Argon)

- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Heating mantle and magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

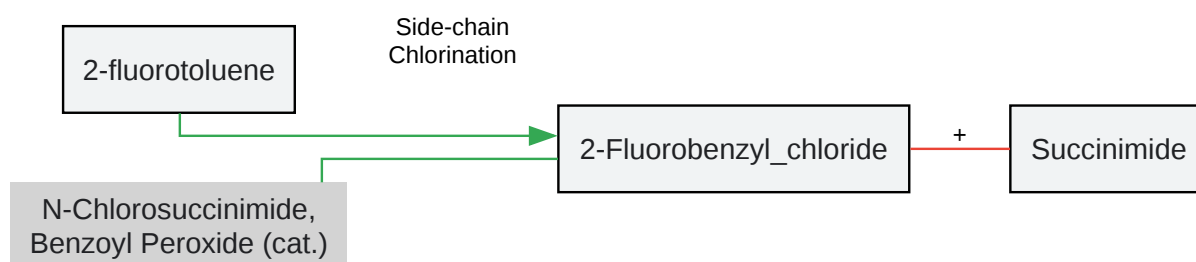
Procedure:

- **Reaction Setup:** A dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The entire apparatus is flushed with an inert gas.
- **Charging the Flask:** 2-fluorotoluene and the anhydrous solvent are added to the flask. The radical initiator (a catalytic amount of BPO or AIBN) is also added.
- **Initiation:** The mixture is heated to reflux with vigorous stirring.
- **Addition of Chlorinating Agent:** A solution of N-Chlorosuccinimide in the anhydrous solvent is added dropwise from the dropping funnel to the refluxing mixture. The addition rate is controlled to maintain a steady reaction.
- **Reaction Monitoring:** The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to check for the consumption of the starting material and the formation of the product.
- **Work-up:** Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.
- **Extraction:** The filtrate is washed sequentially with water and brine to remove any remaining impurities. The organic layer is then separated using a separatory funnel.
- **Drying and Concentration:** The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

- Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure **2-Fluorobenzyl chloride**.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis of **2-Fluorobenzyl chloride** from 2-fluorotoluene.



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Caption: Synthesis of **2-Fluorobenzyl chloride** from 2-fluorotoluene.

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